Ethyl 6-(2-ethoxy-2-oxoethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

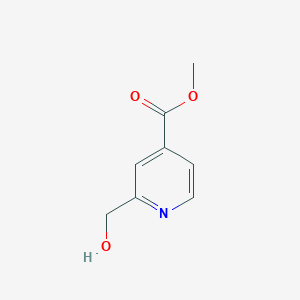

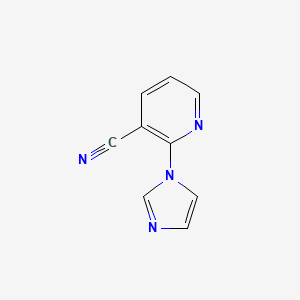

The compound is an ester derivative of a pyrimidine, which is a type of heterocyclic aromatic organic compound similar to pyridine and benzene. The pyrimidine ring is a six-membered ring with two nitrogen atoms and four carbon atoms . The ethyl ester group and the phenyl group attached to the pyrimidine ring could potentially influence the compound’s reactivity and properties.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, an ethyl ester group, and a phenyl group. The exact structure would depend on the positions of these groups on the pyrimidine ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrimidine ring, the ethyl ester group, and the phenyl group. The compound could potentially undergo reactions typical of these functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrimidine ring, the ethyl ester group, and the phenyl group. These groups could influence properties such as solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Synthesis Pathways

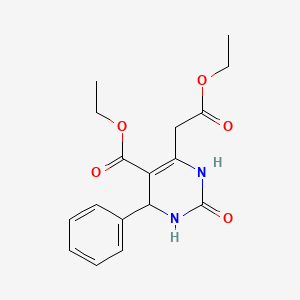

Research has explored the synthesis pathways and chemical reactions involving similar pyrimidine derivatives. A study by Fesenko et al. (2010) demonstrated the effect of thiophenol on the reaction pathway of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, leading to products through ring expansion and/or nucleophilic substitution, influenced by the basicity-nucleophilicity of the reaction media (Fesenko, Trafimova, Cheshkov, & Shutalev, 2010). This study provides insight into the reactivity of pyrimidine derivatives under various conditions.

Antimicrobial Properties

Another research avenue has focused on the antimicrobial properties of pyrimidine derivatives. Shastri and Post (2019) developed a series of tetrahydro-2-(hydroxyimino)-pyrimidine-5-carboxylic acids by reacting ethyl-1,2,3,4-tetrahydro-2-oxo-4-phenylpyrimidine-5-carboxylate with hydroxylamine hydrochloride, showcasing excellent yields and significant to moderate antimicrobial activity (Shastri & Post, 2019).

Thermodynamic Properties

The thermodynamic properties of pyrimidine derivatives have been analyzed to understand their stability and reactivity. Klachko et al. (2020) investigated the combustion energies, enthalpies of combustion, formation, and phase transition of esters like ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, providing valuable data on their energetic profiles (Klachko, Matiychuk, Sobechko, Serheyev, & Tishchenko, 2020).

Crystal Structure Analysis

The structural analysis of similar compounds offers insights into their molecular configurations and potential intermolecular interactions. The crystal structure of ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate was determined, revealing weak hydrogen bonds and π–π interactions that may stabilize the structure, hinting at the solid-state behavior of such compounds (Filali Baba et al., 2019).

Safety And Hazards

Zukünftige Richtungen

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise as a drug, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

Eigenschaften

IUPAC Name |

ethyl 6-(2-ethoxy-2-oxoethyl)-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5/c1-3-23-13(20)10-12-14(16(21)24-4-2)15(19-17(22)18-12)11-8-6-5-7-9-11/h5-9,15H,3-4,10H2,1-2H3,(H2,18,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHVWDYXXRUSDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583085 |

Source

|

| Record name | Ethyl 6-(2-ethoxy-2-oxoethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(2-ethoxy-2-oxoethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate | |

CAS RN |

938189-69-6 |

Source

|

| Record name | Ethyl 6-(2-ethoxy-2-oxoethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzo[d][1,2,3]thiadiazol-5-aMine](/img/structure/B1317220.png)

![Ethyl 2-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1317226.png)

![2-Methyloxazolo[5,4-b]pyridine](/img/structure/B1317234.png)

![Benzene, 1-methyl-4-[(2-methylpropyl)sulfonyl]-](/img/structure/B1317239.png)

![3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]-](/img/structure/B1317242.png)